![molecular formula C7H7BrN2 B039096 5-Brom-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin CAS No. 115170-40-6](/img/structure/B39096.png)

5-Brom-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin

Übersicht

Beschreibung

Mildronat, auch bekannt als Meldonium, ist eine pharmazeutische Verbindung, die in den 1970er Jahren von Ivars Kalviņš am Institut für Organische Synthese der UdSSR Lettland entwickelt wurde. Es wird hauptsächlich als antiischämisches Medikament eingesetzt, d. h. es hilft, Gewebeschäden zu verhindern, die durch eine unzureichende Blutversorgung verursacht werden. Mildronat ist in den Ländern Osteuropas weit verbreitet und bekannt für seine Fähigkeit, die Carnitinbiosynthese zu hemmen, die eine entscheidende Rolle im Fettsäurestoffwechsel spielt .

Wissenschaftliche Forschungsanwendungen

Mildronat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter seine Verwendung in Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Behandlung von Erkrankungen wie Angina pectoris, Myokardinfarkt und chronischer Herzinsuffizienz eingesetzt. Es hat auch neuroprotektive Eigenschaften in Modellen neurodegenerativer Erkrankungen wie der Parkinson-Krankheit gezeigt . In der Chemie wird Mildronat auf seine Rolle bei der metabolischen Modulation und seine Auswirkungen auf mitochondriale Prozesse untersucht .

Wirkmechanismus

Der Wirkmechanismus von Mildronat beinhaltet die Hemmung der Carnitinbiosynthese durch gezieltes Ansprechen auf das Enzym Gamma-Butyrobetaine-Dioxygenase. Diese Hemmung reduziert den Fettsäuretransport und verhindert die Anhäufung von zytotoxischen Zwischenprodukten der Fettsäure-Beta-Oxidation in ischämischem Gewebe. Dadurch verlagert sich der Energiestoffwechsel von der Fettsäureoxidation zur Glukoseoxidation, was unter Bedingungen begrenzter Sauerstoffversorgung günstiger ist .

Zukünftige Richtungen

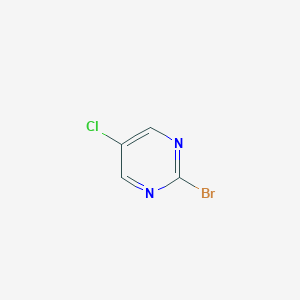

The future directions in the research of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine could involve further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done to explore its potential applications in various fields, such as medicine and agriculture .

Wirkmechanismus

Target of Action

The primary targets of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-7-azaindole, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .

Mode of Action

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling pathways .

Biochemical Pathways

The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It’s noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

Biochemische Analyse

Biochemical Properties

It has been reported that derivatives of this compound have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine may interact with these enzymes and potentially other biomolecules.

Cellular Effects

In vitro studies have shown that a derivative of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, compound 4h, inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Molecular Mechanism

It is suggested that its derivatives can inhibit FGFR signaling pathway, which plays an essential role in various types of tumors . This inhibition could be due to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Mildronat beinhaltet die Reaktion von 3-(2,2,2-Trimethylhydrazinium)propionat-Dihydrat mit verschiedenen Reagenzien. Ein häufiges Verfahren umfasst das Auflösen des Hauptbestandteils in Wasser für Injektionszwecke, gefolgt von der Zugabe von Dinatriumhydrogenphosphat und Kaliumdihydrogenphosphat. Die Lösung wird dann filtriert und sterilisiert .

Industrielle Produktionsverfahren: Die industrielle Produktion von Mildronat erfolgt in der Regel in großem Maßstab unter Verwendung ähnlicher Verfahren wie oben beschrieben. Der Prozess umfasst das Auflösen des Wirkstoffs in Wasser, die Zugabe von Puffermitteln, die Filtration und die Sterilisation der Lösung. Das Endprodukt wird dann in verschiedenen Formen verpackt, z. B. Kapseln und Injektionslösungen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mildronat durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine metabolischen Modulationswirkungen unerlässlich.

Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die bei Reaktionen mit Mildronat verwendet werden, gehören Dinatriumhydrogenphosphat, Kaliumdihydrogenphosphat und Aktivkohle. Die Reaktionen erfolgen in der Regel unter kontrollierten Bedingungen, wie z. B. bestimmten pH-Bereichen und Temperaturen .

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus den Reaktionen mit Mildronat gebildet werden, umfassen verschiedene Metaboliten, die eine Rolle bei der Hemmung der Carnitinbiosynthese und der Modulation des Fettsäurestoffwechsels spielen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Zu den Verbindungen, die Mildronat ähneln, gehören L-Carnitin und Cinepazid. Beide Verbindungen haben neuroprotektive und kardioprotektive Eigenschaften.

Einzigartigkeit von Mildronat: Mildronat ist einzigartig in seiner Fähigkeit, die Carnitinbiosynthese zu hemmen, was es von anderen Verbindungen wie L-Carnitin unterscheidet, die den Fettsäurestoffwechsel fördern. Dieser einzigartige Mechanismus ermöglicht es Mildronat, den Energiestoffwechsel effektiv zu modulieren und schützende Wirkungen bei verschiedenen pathologischen Zuständen zu erzielen .

Eigenschaften

IUPAC Name |

5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGNFPCHQUHZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620888 | |

| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115170-40-6 | |

| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,3-dihydro-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)

![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)